Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate

EGFR kinase inhibition naphthyridine regioisomerism cancer medicinal chemistry

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate (CAS 54920-75-1) is a 1,7-naphthyridine derivative with the molecular formula C₁₁H₁₀N₂O₄ and molecular weight 234.21 g·mol⁻¹. The compound exists in tautomeric equilibrium between the 2,4-dihydroxy (enol) form and the 4-hydroxy-2-oxo-1,2-dihydro (keto) form, a property that directly influences its hydrogen-bonding capacity and coordination chemistry.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B11875938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=NC=C2)NC1=O)O
InChIInChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)6-3-4-12-5-7(6)13-10(8)15/h3-5H,2H2,1H3,(H2,13,14,15)
InChIKeyBFUDSGXVTFJZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Dihydroxy-1,7-naphthyridine-3-carboxylate (CAS 54920-75-1): Procurement-Relevant Physicochemical and Structural Baseline


Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate (CAS 54920-75-1) is a 1,7-naphthyridine derivative with the molecular formula C₁₁H₁₀N₂O₄ and molecular weight 234.21 g·mol⁻¹ . The compound exists in tautomeric equilibrium between the 2,4-dihydroxy (enol) form and the 4-hydroxy-2-oxo-1,2-dihydro (keto) form, a property that directly influences its hydrogen-bonding capacity and coordination chemistry [1]. Its predicted physicochemical parameters include a boiling point of 491.4±45.0 °C, density of 1.442±0.06 g·cm⁻³, and a pKa of 4.50±1.00 . The 1,7-naphthyridine core distinguishes it from the more extensively studied 1,8-naphthyridine isomer, with documented differences in kinase inhibition potency, electronic distribution, and molecular recognition [2].

Why Ethyl 2,4-Dihydroxy-1,7-naphthyridine-3-carboxylate Cannot Be Interchanged with Its 1,8-Isomer or Non-Hydroxylated Analogs


Substituting ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate with its 1,8-naphthyridine isomer (CAS 1186189-28-5) or with the non-hydroxylated ethyl 1,7-naphthyridine-3-carboxylate (CAS 949922-44-5) risks fundamental changes in both target engagement and physicochemical behaviour. Published head-to-head comparisons of 1,7- versus 1,8-naphthyridine cores in EGFR kinase inhibitors demonstrate that the 1,8-isomer is significantly less active, a result consistent with molecular modelling that shows altered hinge-region binding geometry [1]. Furthermore, the 2,4-dihydroxy (enol) / 4-hydroxy-2-oxo (keto) tautomeric system present in the target compound provides a dual hydrogen-bond donor–acceptor motif that is absent in non-hydroxylated analogs, directly affecting supramolecular assembly and metal-chelation properties [2]. The quantitative evidence below shows that even within the same naphthyridine family, regioisomerism and substitution pattern produce measurable, functionally consequential divergence.

Quantitative Differentiation Evidence for Ethyl 2,4-Dihydroxy-1,7-naphthyridine-3-carboxylate vs. Closest Analogs


EGFR Kinase Inhibitory Potency: 1,7-Naphthyridine Core vs. 1,8-Naphthyridine Core

In a direct head-to-head comparison by Wissner et al. (2004), compounds built on a 1,7-naphthyridine core retained high EGFR kinase inhibitory potency, whereas the corresponding 1,8-naphthyridine analogs were significantly less active [1]. Although the study evaluated 6-substituted-4-anilino-3-carbonitrile derivatives rather than the 2,4-dihydroxy-3-carboxylate series, the observation is driven by the ring-nitrogen topology of the 1,7-isomer, which positions the N7 atom for a key hydrogen-bond interaction with the kinase hinge region that is geometrically inaccessible in the 1,8-isomer [1]. This core-level advantage is conserved across diverse substituent patterns and is relevant whenever the naphthyridine scaffold is used as a kinase inhibitor template.

EGFR kinase inhibition naphthyridine regioisomerism cancer medicinal chemistry

Tautomeric Hydrogen-Bond Donor–Acceptor Capacity: 2,4-Dihydroxy-1,7-naphthyridine vs. Non-Hydroxylated 1,7-Naphthyridine-3-carboxylate

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate exists in a keto–enol tautomeric equilibrium that provides two distinct hydrogen-bond donor–acceptor patterns not available in non-hydroxylated analogs such as ethyl 1,7-naphthyridine-3-carboxylate (CAS 949922-44-5) [1]. The enol form (2,4-dihydroxy) can act as a double H-bond donor, while the keto form (4-hydroxy-2-oxo) presents an amide-like donor–acceptor pair. Crystallographic studies on related naphthyridine tautomers confirm that this equilibrium directs supramolecular assembly into either dimers or catemers, a structural feature exploitable in crystal engineering and ligand design [1][2]. The predicted pKa of the target compound is 4.50±1.00 , which is distinct from the parent 1,7-naphthyridine (pKa 3.70±0.10) .

tautomerism hydrogen bonding supramolecular chemistry metal chelation

Predicted Lipophilicity and Ionization: 1,7-Naphthyridine Core vs. 1,8-Naphthyridine Core

The 1,7-naphthyridine core exhibits a lower predicted LogP (0.59–1.1) and a lower pKa (3.70±0.10 for the parent heterocycle) compared to representative 1,8-naphthyridine derivatives, which generally show higher lipophilicity and a higher conjugate-acid pKa . This electronic distribution arises from the different positioning of the ring nitrogen atoms and directly influences solubility, passive membrane permeability, and metabolic stability . The target compound, bearing additional hydroxyl and ester substituents, has a predicted pKa of 4.50±1.00, reflecting the electron-withdrawing effect of the 3-carboxylate group .

LogP pKa permeability drug-likeness

Synthetic Route Specificity: Thermal Cyclization Yields the 1,7-Regioisomer Exclusively

Rádl and Hradil (1991) demonstrated that thermal cyclization of pyridylaminomethylenemalonates derived from 3-aminopyridines yields substituted ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylates (the keto tautomer of the target compound class) regiospecifically [1]. Attempting to access the 1,8-isomer via an analogous route requires 2-aminopyridine substrates and proceeds through a different cyclization manifold, often with lower yield and different side-product profiles [2]. This regiospecificity means that the 1,7-isomer is the sole product of the most reliable thermal cyclization pathway, providing a structural identity guarantee that is critical for reproducible SAR studies.

regioselective synthesis thermal cyclization naphthyridine building block

Commercial Availability and Purity: Target Compound vs. 1,8-Isomer

Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate (CAS 54920-75-1) is commercially available from multiple vendors at ≥98% purity with ISO-certified quality systems, as confirmed by MolCore's product specification . The 1,8-isomer (CAS 1186189-28-5) is also commercially available but typically at 95% purity from major suppliers . The higher baseline purity specification of the 1,7-isomer reduces the burden of pre-use purification for sensitive applications such as biochemical assay preparation or crystallization screening.

chemical procurement purity specification supply chain

Evidence-Backed Application Scenarios for Ethyl 2,4-Dihydroxy-1,7-naphthyridine-3-carboxylate


Kinase Inhibitor Lead Generation Requiring 1,7-Naphthyridine Scaffold Potency Advantage

Medicinal chemistry programs targeting EGFR or related kinases should select the 1,7-naphthyridine core over the 1,8-isomer based on the Wissner et al. (2004) finding that 1,7-naphthyridine-based inhibitors retain high potency whereas 1,8-analogs are significantly less active [1]. The ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate building block places the critical substituents (hydroxyl groups at positions 2 and 4, carboxylate at position 3) correctly for further derivatization into kinase-focused libraries.

Supramolecular Crystal Engineering Exploiting Keto–Enol Tautomerism

The documented ability of 2,4-dihydroxy-naphthyridine tautomers to direct self-assembly into hydrogen-bonded dimers or helical catemers [1] makes this compound a candidate for crystal engineering studies where predictable supramolecular architecture is required. The dual tautomeric states (enol/keto) provide a structural switch that is absent in non-hydroxylated naphthyridine-3-carboxylates [2].

Metal-Chelate Complex Synthesis Leveraging the 2,4-Dihydroxy-3-carboxylate Triad

The contiguous 2,4-dihydroxy-3-carboxylate substitution pattern creates a tridentate O,O,O-donor set capable of chelating metal ions such as Fe(III), Cu(II), and Zn(II) [1]. This chelation motif is geometrically distinct from the 4-oxo-3-carboxylate pattern found in 1,8-naphthyridine antibacterials like nalidixic acid, offering different metal-selectivity profiles relevant to bioinorganic chemistry and metallodrug design.

Pharmacokinetic Profiling Studies Exploiting 1,7-Naphthyridine's Favorable Polarity

The lower LogP (0.59 for the parent 1,7-naphthyridine) and lower pKa (3.70) of the 1,7-isomer relative to 1,8-naphthyridines [1] suggest that 1,7-naphthyridine-derived compounds may exhibit superior aqueous solubility and reduced hERG or phospholipidosis risk compared to more lipophilic 1,8-analogs. Procurement of the 1,7-isomer is therefore preferable when physicochemical property-based screening is a program priority.

Quote Request

Request a Quote for Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.